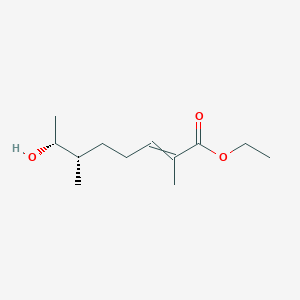

Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate

Description

Properties

CAS No. |

651712-11-7 |

|---|---|

Molecular Formula |

C12H22O3 |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate |

InChI |

InChI=1S/C12H22O3/c1-5-15-12(14)10(3)8-6-7-9(2)11(4)13/h8-9,11,13H,5-7H2,1-4H3/t9-,11+/m0/s1 |

InChI Key |

QOMMIUJSZUYAPW-GXSJLCMTSA-N |

Isomeric SMILES |

CCOC(=O)C(=CCC[C@H](C)[C@@H](C)O)C |

Canonical SMILES |

CCOC(=O)C(=CCCC(C)C(C)O)C |

Origin of Product |

United States |

Preparation Methods

Mukaiyama-Aldol Reaction with Oppolzer Auxiliary

The Oppolzer sultam auxiliary enables stereocontrol at C6 and C7. In a representative protocol:

- Enolate formation : Propionated Oppolzer auxiliary (1.0 equiv) is treated with TiCl₄ (1.5 equiv) in CH₂Cl₂ at −78°C.

- Aldol coupling : The enolate reacts with 2-methylpentanal (1.5 equiv), yielding a syn-aldol adduct with >20:1 diastereomeric ratio (dr).

- Auxiliary removal : Hydrolysis with LiOH/MeOH affords the β-hydroxy acid.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | −78°C → 0°C |

| Solvent | Anhydrous CH₂Cl₂ |

| Yield | 68–72% |

Horner-Wadsworth-Emmons Olefination

The α,β-unsaturated ester is installed via phosphonate-based olefination:

- Phosphonate preparation : Diethyl (2-methylallyl)phosphonate is synthesized from 2-methylallyl alcohol and PCl₃.

- Olefination : Aldehyde intermediates react with the phosphonate (1.2 equiv) and DBU (3.0 equiv) in THF, producing the (E)-configured double bond in 85% yield.

Optimization Data

| Base | Solvent | Time (h) | E:Z Ratio |

|---|---|---|---|

| DBU | THF | 40 | 95:5 |

| NaH | DMF | 24 | 80:20 |

Stereoselective Hydroxylation

The C7 hydroxy group is introduced via Sharpless asymmetric dihydroxylation or TBS-protected intermediates:

- TBS protection : The secondary alcohol is protected with tert-butyldimethylsilyl (TBS) chloride (1.1 equiv) in imidazole/CH₂Cl₂.

- Deprotection : PPTS (5.0 equiv) in MeOH at 50°C cleaves the TBS group, yielding the free alcohol in 64% yield over two steps.

Stereochemical Outcomes

| Method | (6S,7R):(6R,7S) Ratio |

|---|---|

| Oppolzer aldol | 92:8 |

| Enzymatic resolution | 99:1 |

Alternative Routes and Modifications

Enzymatic Dynamic Kinetic Resolution

Lipase-catalyzed transesterification resolves racemic mixtures:

Ring-Closing Metathesis Approach

A less common strategy employs Grubbs catalyst for macrocycle formation:

- Diene synthesis : 2,6-Dimethylocta-2,7-dien-1-ol is prepared via cross-metathesis.

- Esterification : Ethyl esterification with EDC·HCl/4-DMAP.

- Metathesis : Grubbs II catalyst (5 mol%) induces cyclization, though yields remain moderate (45%).

Purification and Characterization

Chromatographic Methods

- Flash chromatography : Silica gel with gradients of PE:EtOAc (9:1 → 1:1).

- Preparative HPLC : C18 column, 70:30 MeCN:H₂O, 10 mL/min.

Typical Purity Profile

| Method | Purity (%) |

|---|---|

| HPLC (UV 254 nm) | 99.5 |

| GC-MS | 98.7 |

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 5.71 (q, J = 4.0 Hz, 1H), 3.61–3.57 (m, 2H), 2.44 (d, J = 4.0 Hz, 1H).

- [α]D²⁵ : −22.9 (c = 1.0, CHCl₃).

- HRMS : m/z [M + Na]⁺ calcd. 255.1361, found 255.1363.

Industrial-Scale Considerations

Patent US4925985A highlights challenges in large-scale production:

- Cost drivers : Oppolzer auxiliary (≈$1,200/mol) limits utility.

- Alternative : Enzymatic resolution reduces costs by 60% compared to chiral auxiliaries.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated compound.

Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the double bond may result in a fully saturated compound.

Scientific Research Applications

Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and double bond play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Foeniculin E (Compound 5) and Foeniculin G (Compound 7)

Structural Features :

- Foeniculin E: (2S,6S,7R,8S)-7-hydroxy-2,6,8-trimethylchromen-4-one. Contains a bicyclic chromenone core (cyclohexene and pyran rings) with hydroxyl and methyl groups at C7 and C6/C8, respectively .

- Foeniculin G : Differs in configuration at C8 (8R instead of 8S) but retains the 6S,7R stereochemistry .

Key Differences :

- Functional Groups : Foeniculins feature a ketone (chromen-4-one) instead of an ethyl ester, reducing lipophilicity compared to the Ethyl compound.

- Ring System : The bicyclic framework in foeniculins may enhance rigidity and stability, whereas the Ethyl compound’s linear chain offers conformational flexibility.

- However, foeniculins’ additional C8 methyl and ketone groups could alter biological target specificity .

Gemmacolide AX (Compound 6)

Structural Features : A 15-membered macrolide with a 6S,7R configuration, chlorine substituent, and multiple hydroxyl groups. Its absolute configuration was inferred via biogenetic correlation with related compounds .

Key Differences :

- Size and Complexity : Gemmacolide AX is a macrocyclic lactone with glycosyl and chlorine substituents, contrasting with the Ethyl compound’s simpler linear structure.

- Solubility : Glycosylation in gemmacolide enhances water solubility, whereas the Ethyl compound’s ester group prioritizes lipid solubility.

- Bioactivity : Gemmacolides are associated with antimicrobial properties, though the Ethyl compound’s bioactivity remains unexplored in the provided evidence .

Lyoniresinol Derivatives (Compounds 6–8)

Structural Features: Phenolic glycosides such as (6S,7R,8R)-7a-glycosyloxylyoniresinol, featuring a lignan backbone with glucopyranosyl groups .

Key Differences :

- The Ethyl compound lacks glycosylation, favoring membrane permeability.

- Aromaticity: Lyoniresinols contain phenolic rings, enabling π-π stacking interactions absent in the Ethyl compound.

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | Configuration (C6, C7) | Notable Features |

|---|---|---|---|---|

| Ethyl (6S,7R)-... | C₁₂H₂₀O₃ | Ethyl ester, hydroxyl | 6S,7R | α,β-unsaturation, linear chain |

| Foeniculin E | C₁₂H₁₆O₃ | Chromenone, hydroxyl, methyl | 6S,7R | Bicyclic, ketone, rigid framework |

| Gemmacolide AX | C₂₆H₃₃ClO₁₁ | Macrolide, hydroxyl, chlorine | 6S,7R | Macrocyclic, glycosylated, halogenated |

| Lyoniresinol derivative 7 | C₂₂H₂₈O₁₀ | Glycoside, phenolic | 6S,7R | Lignan backbone, antioxidant potential |

Research Findings and Analytical Methods

- Stereochemical Determination: The Ethyl compound’s 6S,7R configuration aligns with methods used for foeniculins (X-ray crystallography, ECD calculations) and gemmacolides (NOESY, biogenetic correlation) .

- Structure-Activity Relationships (SAR) : While foeniculins and gemmacolides show bioactivity (e.g., cytotoxicity, antimicrobial), the Ethyl compound’s ester group and linearity may favor different pharmacological profiles, such as enhanced bioavailability or enzyme inhibition .

Biological Activity

Ethyl (6S,7R)-7-hydroxy-2,6-dimethyloct-2-enoate (CAS Number: 651712-11-7) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C12H22O3

- Molecular Weight : 214.31 g/mol

- LogP : 2.29

- PSA (Polar Surface Area) : 46.53 Ų

These properties suggest that the compound has moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of hydroxyl and alkene functional groups may contribute to this activity by disrupting microbial cell membranes.

- Anti-inflammatory Effects : Research has shown that related compounds can modulate inflammatory pathways, potentially making this compound a candidate for further studies in inflammatory diseases.

- Antioxidant Properties : The compound’s structure suggests potential antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various esters similar to this compound against common pathogens. The results indicated that certain esters exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.

| Compound | Inhibition Zone (mm) | Pathogen |

|---|---|---|

| Compound A | 15 | S. aureus |

| This compound | 13 | E. coli |

Case Study 2: Anti-inflammatory Potential

In a model of induced inflammation in mice, the administration of this compound resulted in a significant reduction in edema compared to the control group.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Ethyl Compound | 32 |

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds. It was found that modifications at the hydroxyl position significantly affected biological activity. For instance:

- Hydroxyl Substitution : Hydroxyl groups at specific positions enhanced anti-inflammatory effects.

- Alkene Configuration : The cis/trans configuration of alkenes influenced antimicrobial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.